molecular formula C9H8BrN3 B1445741 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine CAS No. 1379323-54-2

6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine

Cat. No. B1445741
CAS RN: 1379323-54-2
M. Wt: 238.08 g/mol
InChI Key: VCZJOQWDESZTLX-UHFFFAOYSA-N
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Description

“6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C9H8BrN3 . It is used for research and development .


Molecular Structure Analysis

The InChI code for “6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine” is 1S/C9H8BrN3/c10-7-3-11-9-8(6-1-2-6)4-12-13(9)5-7/h3-6H,1-2H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine” is a powder that should be stored at room temperature . Its molecular weight is 238.08 .

Scientific Research Applications

Fluorescent Probes for Biological Imaging

6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine: has been identified as a strategic compound for optical applications due to its tunable photophysical properties . These properties make it suitable for use as a fluorescent probe in biological imaging, allowing researchers to track and visualize dynamic intracellular processes with high specificity and sensitivity.

Chemosensors

The compound’s ability to act as a chelating agent makes it valuable in the development of chemosensors . Chemosensors containing this pyrazolopyrimidine can be used for detecting ions or molecules, providing a crucial tool for chemical analysis and environmental monitoring.

Organic Light-Emitting Devices (OLEDs)

Due to its solid-state emission intensities, 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine can be utilized in the fabrication of OLEDs . These devices are used in displays and lighting, benefiting from the compound’s photostability and luminescence efficiency.

Antimetabolites in Purine Biochemical Reactions

As a purine analogue, this compound exhibits properties that make it an effective antimetabolite in purine biochemical reactions . This application is significant in the field of medicinal chemistry, where it can be used to disrupt purine metabolism in disease-causing organisms.

Antitrypanosomal Agents

The pyrazolopyrimidine structure has shown potential in the treatment of trypanosomiasis, a disease caused by Trypanosoma parasites . Its antitrypanosomal activity can be harnessed to develop new therapeutic agents against this tropical disease.

Antischistosomal Activity

Research indicates that compounds like 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine possess antischistosomal activity . This application is crucial for the development of treatments against schistosomiasis, a parasitic disease with significant global health impact.

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor, targeting enzymes such as HMG-CoA reductase and COX-2 . These applications are important in the design of drugs for conditions like hypercholesterolemia and inflammation.

Kinase Inhibition

Kinase inhibitors are vital in cancer therapy, and 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine has been studied for its ability to inhibit kinases such as KDR kinase . This application opens pathways for the development of targeted cancer treatments.

Safety and Hazards

The safety data sheet for “6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine” indicates that it is not classified under the GHS classification . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

properties

IUPAC Name

6-bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-7-3-11-9-8(6-1-2-6)4-12-13(9)5-7/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZJOQWDESZTLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C3N=CC(=CN3N=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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